2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
The compound “2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazoles are known for their wide spectrum of biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzoxazoles are known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Characterization
Several studies have reported the synthesis and detailed characterization of compounds structurally related to 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, demonstrating a keen interest in exploring their chemical properties and reactivity. For instance, the work by (Inkaya, 2018) provides an in-depth analysis of the synthesis, X-ray structure, and spectroscopic properties of a benzo[d]thiazole derivative, highlighting the utility of various analytical techniques including FT-IR, NMR, UV–Vis spectroscopy, and density functional theory (DFT) calculations for understanding the structural and electronic characteristics of such compounds.
Biological Activities
Research into the biological activities of benzoxazole and thiazepane derivatives has identified potential antimicrobial and antitubercular properties. For example, (Venugopal et al., 2020) investigated a series of benzoxazole-thioether derivatives for their anti-tubercular activity, identifying compounds with significant potency against Mycobacterium tuberculosis. This study not only contributes to the search for new anti-tubercular agents but also exemplifies the potential of such chemical entities in addressing global health challenges.
Anticancer Potential
Further extending the spectrum of biological activities, benzoxazole and related heterocyclic compounds have been explored for their anticancer properties. For instance, (Haridevamuthu et al., 2023) studied hydroxyl-containing benzo[b]thiophene analogs, demonstrating their selective cytotoxicity towards laryngeal cancer cells. This research underscores the potential of sulfur-containing heterocyclic compounds in cancer therapy, providing a foundation for further investigation into their mechanism of action and therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have shown cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly leading to cytotoxic effects .
Biochemical Pathways
The compound’s cytotoxic effects suggest it may influence pathways related to cell growth and proliferation .
Result of Action
Similar compounds have demonstrated cytotoxic effects against certain cancer cell lines .
Future Directions
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-15-6-2-3-7-16(15)19-10-11-23(12-13-26-19)20(24)14-27-21-22-17-8-4-5-9-18(17)25-21/h2-9,19H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITKYXZKHJEATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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